![molecular formula C14H12N2O B10844863 5-Methyl-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844863.png)
5-Methyl-N-phenylbenzo[d]oxazol-2-amine
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Overview
Description
5-Methyl-N-phenylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a methyl group at the 5-position and a phenyl group attached to the nitrogen atom. Benzoxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .
Scientific Research Applications
5-Methyl-N-phenylbenzo[d]oxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anthelmintic agent, showing activity against parasitic nematodes.
Materials Science: The compound is used in the synthesis of poly(benzoxazole imide)s, which have excellent thermal stability and mechanical properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For example, as an anthelmintic agent, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . Molecular docking studies suggest that it may interact with tubulin beta chains and glutamate-gated channels .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d]oxazol-2-amine: Similar in structure but lacks the phenyl group.
Benzothiazole Derivatives: These compounds have a sulfur atom instead of oxygen in the heterocyclic ring.
Benzimidazole Derivatives: These compounds have a nitrogen atom instead of oxygen in the heterocyclic ring.
Uniqueness
5-Methyl-N-phenylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-10-7-8-13-12(9-10)16-14(17-13)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
SJERMAXXFIXBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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